2-Propyne-1-sulfonyl chloride

Medicinal Chemistry Click Chemistry Building Blocks

2-Propyne-1-sulfonyl chloride is a unique aliphatic sulfonyl chloride building block combining a reactive sulfonyl chloride electrophile with a terminal alkyne. Its minimal steric footprint (MW 138.57) and ~1.55 unit lower LogP vs. saturated propyl analogs make it ideal for introducing a 'clickable' handle while improving hydrophilicity in lead optimization. Procure this essential intermediate for CuAAC bioconjugation and antibacterial quinoline sulfonamide synthesis (WO-2019125185-A1).

Molecular Formula C3H3ClO2S
Molecular Weight 138.57 g/mol
CAS No. 32623-88-4
Cat. No. B1530166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyne-1-sulfonyl chloride
CAS32623-88-4
Molecular FormulaC3H3ClO2S
Molecular Weight138.57 g/mol
Structural Identifiers
SMILESC#CCS(=O)(=O)Cl
InChIInChI=1S/C3H3ClO2S/c1-2-3-7(4,5)6/h1H,3H2
InChIKeyUQIBXRSXIGQTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propyne-1-sulfonyl chloride (CAS 32623-88-4): Baseline Properties for Procurement & Analytical Specification


2-Propyne-1-sulfonyl chloride (CAS 32623-88-4) is a small-molecule, aliphatic sulfonyl chloride building block defined by its terminal alkyne group . It is typically supplied as a solid with a minimum purity of 95% and requires refrigerated storage (2-7°C) . Its foundational physical properties include a molecular weight of 138.57 g/mol, a density of 1.5±0.1 g/cm³, and a predicted boiling point of 188.3±23.0 °C [1].

2-Propyne-1-sulfonyl chloride (CAS 32623-88-4): Why Its Terminal Alkyne Moiety Renders Generic Analogs Inadequate


The functional value of 2-propyne-1-sulfonyl chloride is derived from the specific combination of a reactive sulfonyl chloride group and a terminal alkyne. Generic substitution with a saturated analog (e.g., propanesulfonyl chloride) or an aryl-substituted alkyne derivative fundamentally alters the compound's reactivity profile . The terminal alkyne is essential for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry transformations, which are precluded by alkenyl or alkyl chains . Furthermore, the unsubstituted propargyl group provides a minimal steric footprint, which directly impacts key physicochemical properties such as lipophilicity (LogP) and polar surface area (PSA), differentiating it from bulkier aryl- or chloro-substituted analogs .

2-Propyne-1-sulfonyl chloride (CAS 32623-88-4): Quantitative Differentiation Evidence Versus Closest Analogs


Molecular Weight Reduction vs. Aryl-Substituted Propargyl Sulfonyl Chlorides

Compared to aryl-substituted analogs like 3-phenylprop-2-yne-1-sulfonyl chloride (CAS 2138423-35-3) and 3-(4-chlorophenyl)prop-2-yne-1-sulfonyl chloride (CAS 1936345-60-6), 2-propyne-1-sulfonyl chloride possesses a significantly lower molecular weight . This lower mass facilitates the synthesis of final compounds with improved ligand efficiency and adherence to drug-likeness rules.

Medicinal Chemistry Click Chemistry Building Blocks

Lipophilicity (LogP) Comparison: Hydrophilic Advantage over Saturated Propyl Analog

2-Propyne-1-sulfonyl chloride exhibits a LogP value (XLogP3: 0.5) that is significantly lower than its saturated counterpart, 1-propanesulfonyl chloride (CAS 10147-36-1, LogP: 2.0458) . This lower LogP indicates a markedly higher hydrophilicity, which directly impacts solubility and partitioning behavior.

Physicochemical Properties ADME Drug Design

Topological Polar Surface Area (TPSA) Consistency vs. Alkenyl and Chlorophenyl Analogs

2-Propyne-1-sulfonyl chloride possesses a Topological Polar Surface Area (TPSA) of 42.5 Ų, which is identical to its closest alkenyl analog, 2-propene-1-sulfonyl chloride (CAS 14418-84-9) . This TPSA is also shared by the bulkier 3-(4-chlorophenyl)prop-2-yne-1-sulfonyl chloride . This indicates that the core sulfonyl chloride group, rather than the hydrocarbon tail, dominates the polar surface area contribution.

Membrane Permeability Drug-Likeness Physicochemical Properties

Storage Stability Profile: Refrigeration Requirement vs. Room Temperature Analogs

Procurement specifications for 2-propyne-1-sulfonyl chloride consistently mandate refrigerated storage (2-7°C) , in contrast to its saturated analog, 1-propanesulfonyl chloride, which is typically stored at room temperature . This operational requirement highlights the compound's higher intrinsic reactivity and thermal sensitivity due to the terminal alkyne.

Storage Conditions Stability Procurement

Application in Antibacterial Quinoline Sulfonamide Synthesis (Patented Scaffold)

2-Propyne-1-sulfonyl chloride is explicitly claimed and utilized as a key intermediate in the synthesis of quinoline sulfonamide compounds, as detailed in patent WO-2019125185-A1 [1]. These compounds are under investigation for their antibacterial activity. While specific MIC data for the final compounds is not provided in the extracted patent details, the use of this precise building block is a formal element of the patent's claims, differentiating it from other sulfonyl chlorides that were not selected for this specific series.

Antibacterial Patent Chemistry Drug Discovery

2-Propyne-1-sulfonyl chloride (CAS 32623-88-4): High-Value Application Scenarios Backed by Evidence


Synthesis of Click Chemistry Probes and Bioconjugates via CuAAC

The terminal alkyne group makes 2-propyne-1-sulfonyl chloride an ideal electrophile for introducing a 'clickable' sulfonyl handle into molecules. After sulfonylation of an amine-containing substrate, the resulting propargyl sulfonamide can be efficiently conjugated to azide-modified payloads (e.g., fluorophores, biotin, PEG) using copper-catalyzed azide-alkyne cycloaddition (CuAAC). This is supported by the established role of terminal alkynes in click chemistry and contrasts with saturated analogs like propanesulfonyl chloride, which lack this functionality [1] .

Medicinal Chemistry: Lead Optimization for Improved Physicochemical Properties

Medicinal chemists aiming to reduce lipophilicity and improve aqueous solubility of a lead series can substitute a saturated propylsulfonamide with a propargylsulfonamide. The data shows 2-propyne-1-sulfonyl chloride-derived fragments will have a LogP approximately 1.55 units lower than those derived from 1-propanesulfonyl chloride, translating to a roughly 35-fold increase in hydrophilicity . This can be a strategic move to mitigate ADME liabilities such as high metabolic turnover or off-target binding associated with lipophilic compounds.

Synthesis of Advanced Intermediates for Antibacterial Drug Discovery

Research programs focused on developing novel antibacterial agents, particularly those targeting Gram-negative or resistant pathogens, can utilize 2-propyne-1-sulfonyl chloride to construct the quinoline sulfonamide core claimed in WO-2019125185-A1 [2]. Procurement of this building block enables the direct synthesis of compounds described in this patent family, providing a validated starting point for medicinal chemistry efforts.

Building Block Procurement for Parallel Synthesis and Library Generation

For high-throughput chemistry or parallel synthesis efforts, the minimal molecular weight (138.57 g/mol) and small steric footprint of 2-propyne-1-sulfonyl chloride are advantageous . Its use as a capping group or diversity element in library synthesis introduces a functional handle for subsequent diversification (via click chemistry) without adding the significant mass and bulk of aryl-substituted analogs like 3-phenylprop-2-yne-1-sulfonyl chloride (214.67 g/mol) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Propyne-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.